molecular formula C22H27N3O5S B262305 N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N-cyclopentyl-N~2~-(4-methoxyphenyl)glycinamide

N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N-cyclopentyl-N~2~-(4-methoxyphenyl)glycinamide

Cat. No.: B262305
M. Wt: 445.5 g/mol
InChI Key: XRIVPGYPCNWNMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N-cyclopentyl-N~2~-(4-methoxyphenyl)glycinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes an acetylamino group, a sulfonyl group, and a methoxyanilino group, all attached to a cyclopentylacetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{[4-(acetylamino)phenyl]sulfonyl}-N-cyclopentyl-N~2~-(4-methoxyphenyl)glycinamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Sulfonylation: The sulfonyl group is introduced via sulfonyl chloride reagents under basic conditions.

    Methoxylation: The methoxy group is added using methanol in the presence of a catalyst.

    Cyclopentylation: The final step involves the attachment of the cyclopentylacetamide moiety through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N-cyclopentyl-N~2~-(4-methoxyphenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The acetylamino and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives.

Scientific Research Applications

N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N-cyclopentyl-N~2~-(4-methoxyphenyl)glycinamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-{[4-(acetylamino)phenyl]sulfonyl}-N-cyclopentyl-N~2~-(4-methoxyphenyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[4-(acetylamino)phenyl]sulfonyl}-4-methoxyanilino)-N-(2-chlorophenyl)acetamide
  • 2-({[4-(acetylamino)phenyl]sulfonyl}-4-methoxyanilino)-N-(2-ethylphenyl)acetamide
  • 2-({[4-(acetylamino)phenyl]sulfonyl}-4-methoxyanilino)-N-(3,5-dimethylphenyl)acetamide

Uniqueness

What sets N2-{[4-(acetylamino)phenyl]sulfonyl}-N-cyclopentyl-N~2~-(4-methoxyphenyl)glycinamide apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. Its cyclopentylacetamide backbone provides structural stability, while the acetylamino, sulfonyl, and methoxy groups offer diverse reactivity and biological activity.

Properties

Molecular Formula

C22H27N3O5S

Molecular Weight

445.5 g/mol

IUPAC Name

2-(N-(4-acetamidophenyl)sulfonyl-4-methoxyanilino)-N-cyclopentylacetamide

InChI

InChI=1S/C22H27N3O5S/c1-16(26)23-18-7-13-21(14-8-18)31(28,29)25(19-9-11-20(30-2)12-10-19)15-22(27)24-17-5-3-4-6-17/h7-14,17H,3-6,15H2,1-2H3,(H,23,26)(H,24,27)

InChI Key

XRIVPGYPCNWNMS-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CCCC2)C3=CC=C(C=C3)OC

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CCCC2)C3=CC=C(C=C3)OC

Origin of Product

United States

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